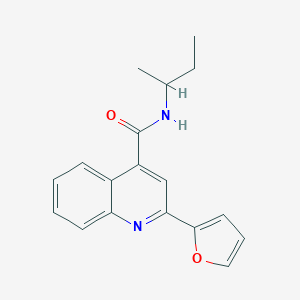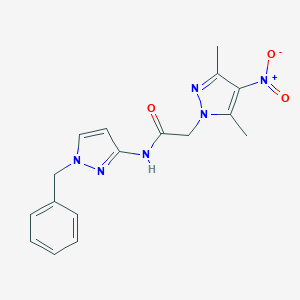
5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with potential applications in scientific research. This molecule is a member of the triazole family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to cell death. It may also inhibit the activity of proteins involved in signaling pathways that promote cell survival and growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth of antibiotic-resistant bacteria by interfering with their DNA replication and cell division. In addition, it has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potential as a new class of antitumor and antibiotic agents. It is also relatively easy to synthesize and has good stability. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the use of 5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in scientific research. One potential direction is the development of new antitumor and antibiotic agents based on this compound. Another direction is the investigation of its potential as an anti-inflammatory and antioxidant agent. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-(2-methoxyphenyl)-5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol with thionyl chloride in the presence of a base. The resulting compound is a yellow crystalline solid with a molecular weight of 414.32 g/mol.
Applications De Recherche Scientifique
5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of antibiotic-resistant bacteria, making it a potential candidate for the development of new antibiotics.
Propriétés
Formule moléculaire |
C14H14BrN5OS |
|---|---|
Poids moléculaire |
380.27 g/mol |
Nom IUPAC |
3-(4-bromo-1,5-dimethylpyrazol-3-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H14BrN5OS/c1-8-11(15)12(18-19(8)2)13-16-17-14(22)20(13)9-6-4-5-7-10(9)21-3/h4-7H,1-3H3,(H,17,22) |
Clé InChI |
SNRGMLRGZFFJHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C2=NNC(=S)N2C3=CC=CC=C3OC)Br |
SMILES canonique |
CC1=C(C(=NN1C)C2=NNC(=S)N2C3=CC=CC=C3OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B279852.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)

![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B279861.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
